molecular formula C8H10N2O3 B13312689 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No.: B13312689
M. Wt: 182.18 g/mol
InChI Key: PCCBWVCJVDWBKN-UHFFFAOYSA-N
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Description

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is an organic compound with the molecular formula C₈H₁₀N₂O₃ It is a derivative of pyridine and contains both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with a suitable propanoic acid derivative. One common method involves the use of acylation reactions, where the amino group of the pyridine derivative reacts with an acyl chloride or anhydride to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-1lambda6-thiolane-1,1-dione: Contains a thiolane ring instead of a propanoic acid chain.

Uniqueness

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-(3-amino-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c9-6-2-1-4-10(8(6)13)5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12)

InChI Key

PCCBWVCJVDWBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCC(=O)O

Origin of Product

United States

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